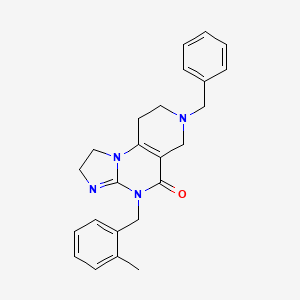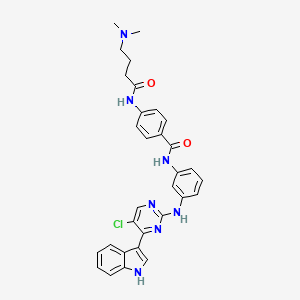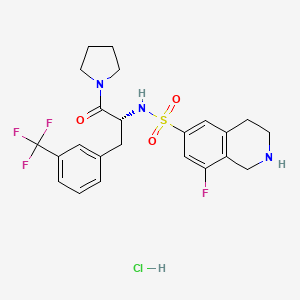![molecular formula C27H30Cl2N4O3 B560220 N'-[(1S,2S,13R)-22-(ciclopropilmetil)-2,16-dihidroxi-14-oxa-11,22-diazaheptaciclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-il]metanimidamida; dihidrocloruro CAS No. 351183-88-5](/img/structure/B560220.png)
N'-[(1S,2S,13R)-22-(ciclopropilmetil)-2,16-dihidroxi-14-oxa-11,22-diazaheptaciclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-il]metanimidamida; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride is a highly potent κ-opioid receptor antagonist. This compound is known for its selectivity and potency, making it a valuable tool in scientific research, particularly in the study of opioid receptors and their physiological roles .
Aplicaciones Científicas De Investigación
5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor ligands.
Biology: Investigated for its effects on feeding behavior and other physiological processes in animal models.
Medicine: Explored for potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride involves multiple steps, starting from the appropriate indole derivative. The key steps include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group.
Epoxidation: Formation of the epoxy group.
Guanidinylation: Introduction of the guanidinyl group.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of epoxy groups to diols.
Substitution: Nucleophilic substitution reactions at the guanidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxy group can yield diols .
Mecanismo De Acción
The compound exerts its effects by selectively binding to κ-opioid receptors, blocking their activation. This antagonistic action prevents the typical physiological responses mediated by κ-opioid receptors, such as analgesia and dysphoria. The molecular targets include the κ-opioid receptors expressed in various tissues, and the pathways involved are primarily related to G-protein coupled receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Nor-binaltorphimine: Another κ-opioid receptor antagonist with a longer duration of action.
U-50488H: A selective κ-opioid receptor agonist used in physiological studies.
Dynorphin A: An endogenous peptide that acts as a natural ligand for κ-opioid receptors
Uniqueness
5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride is unique due to its high selectivity and potency for κ-opioid receptors, with minimal activity at μ and δ receptors. This selectivity makes it a valuable tool for studying the specific roles of κ-opioid receptors without interference from other opioid receptor subtypes .
Propiedades
IUPAC Name |
N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPIMNXJPMPQHK-CVVXFVLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of GNTI dihydrochloride in studying opioid peptide-induced cardioprotection?
A1: GNTI dihydrochloride is a selective kappa-opioid receptor antagonist. In the study, researchers used GNTI dihydrochloride to investigate the role of kappa-opioid receptors in mediating the protective effects of opioid peptides like Dynorphin B and Met5-enkephalin on cardiomyocytes subjected to simulated ischemia []. By observing the impact of GNTI dihydrochloride on the protective effects of these peptides, the study concluded that both delta- and kappa-opioid receptors are involved in this cardioprotective mechanism [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

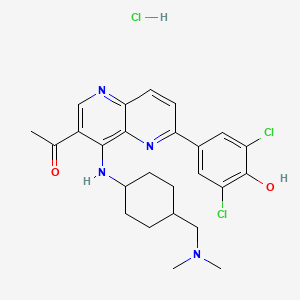

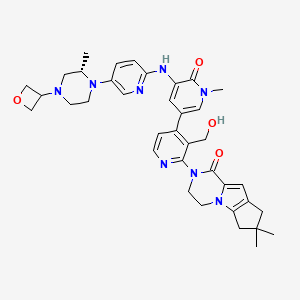
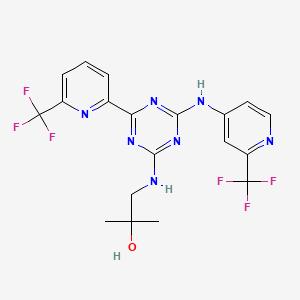
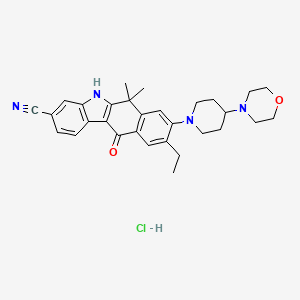

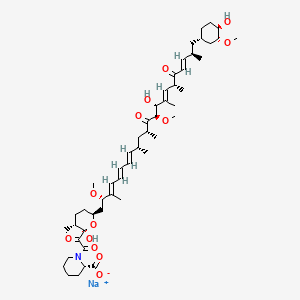

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

